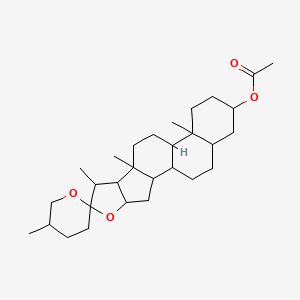

Tigogenin acetate

Description

Properties

IUPAC Name |

(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRAKYNQYKVPIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310354 | |

| Record name | Neotigogenin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4948-43-0 | |

| Record name | Neotigogenin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Neotigogenin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Characterization of (25R)-5alpha-spirostan-3beta-ol Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(25R)-5alpha-spirostan-3beta-ol acetate (B1210297), also known as Tigogenin Acetate, is a steroidal sapogenin derivative. It belongs to the spirostanol (B12661974) class of natural products, which are widely investigated for their diverse pharmacological activities. This document provides a comprehensive technical overview of the characterization of this compound, including its physicochemical properties, spectroscopic data, and relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Physicochemical and Spectroscopic Characterization

The definitive characterization of (25R)-5alpha-spirostan-3beta-ol acetate relies on a combination of physical measurements and spectroscopic techniques. While specific experimental data for this compound is not extensively reported in publicly available literature, the following tables summarize the expected and known data based on the analysis of its parent compound, tigogenin, and closely related steroidal sapogenin acetates.

Physical Properties

| Property | Reported/Expected Value | Source/Basis |

| Molecular Formula | C₂₉H₄₆O₄ | Calculated |

| Molecular Weight | 458.67 g/mol | Calculated |

| CAS Number | 2530-07-6 | --- |

| Melting Point | Expected to be in the range of 200-250 °C | Based on the melting point of Tigogenin (202-204 °C) and Hecogenin Acetate (246-248 °C).[1] |

| Optical Rotation | Expected to be levorotatory | Based on the optical rotation of Tigogenin (-68°) and Hecogenin Acetate (-4°).[1] |

Spectroscopic Data

The structural elucidation of (25R)-5alpha-spirostan-3beta-ol acetate is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules. The expected chemical shifts for the key protons and carbons of (25R)-5alpha-spirostan-3beta-ol acetate are summarized below. These are predictive values based on known data for similar spirostanol steroids.

Table 2.2.1.1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-3 | ~4.7 | m |

| H-16 | ~4.4 | m |

| H-26a | ~3.4 | dd |

| H-26b | ~3.3 | t |

| Acetyl CH₃ | ~2.0 | s |

| CH₃-19 | ~0.8 | s |

| CH₃-18 | ~0.8 | s |

| CH₃-21 | ~0.9 | d |

| CH₃-27 | ~0.7 | d |

Table 2.2.1.2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Expected Chemical Shift (ppm) |

| C-3 | ~73 |

| C-5 | ~45 |

| C-16 | ~81 |

| C-22 | ~110 |

| C-26 | ~67 |

| Acetyl C=O | ~170 |

| Acetyl CH₃ | ~21 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 2.2.2.1: Expected Mass Spectrometry Data

| Ion | Expected m/z | Fragmentation Pathway |

| [M+H]⁺ | 459.3478 | Protonated molecule |

| [M-CH₃COOH]⁺ | 399.3369 | Loss of acetic acid from the molecular ion |

| Spirostan ring fragments | Various | Characteristic cleavage of the spiroketal side chain |

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2.2.3.1: Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (ester) | ~1735 | Strong |

| C-O (ester) | ~1240 | Strong |

| C-H (sp³) | ~2850-2960 | Strong |

| C-O (spiroketal) | ~1050-1150 | Medium |

Experimental Protocols

The following sections detail the generalized experimental protocols for the characterization of (25R)-5alpha-spirostan-3beta-ol acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

2D NMR Experiments (for complete assignment):

-

Perform COSY (Correlated Spectroscopy) to establish proton-proton correlations.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) proton-carbon correlations.

-

-

Data Processing: Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., ESI - Electrospray Ionization or APCI - Atmospheric Pressure Chemical Ionization).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight ([M+H]⁺, [M+Na]⁺).

-

Perform tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation data. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the mass spectra to determine the elemental composition of the parent ion and to propose fragmentation pathways for the major fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of (25R)-5alpha-spirostan-3beta-ol acetate.

Caption: General experimental workflow for the characterization of (25R)-5alpha-spirostan-3beta-ol acetate.

Biological Signaling Pathways

The parent compound, tigogenin, has been reported to exert biological effects through the modulation of specific signaling pathways. The following diagrams illustrate the putative mechanisms of action.

Tigogenin has been shown to inhibit the differentiation of preadipocytes into mature adipocytes. This effect is thought to be mediated, at least in part, through the inhibition of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling pathway.

Caption: Putative mechanism of tigogenin-mediated inhibition of the PPARγ signaling pathway.

Tigogenin has also been observed to promote the differentiation of bone marrow stromal cells into osteoblasts. This osteogenic effect may be mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

References

Biological activity of Tigogenin acetate

An In-depth Technical Guide on the Biological Activity of Tigogenin (B51453) Acetate (B1210297)

Disclaimer: Direct experimental studies on the biological activity of tigogenin acetate are limited in publicly available scientific literature. This guide, therefore, provides an in-depth analysis based on the known biological activities of its parent compound, tigogenin, its other derivatives, and the acetate moiety itself. The information presented herein is intended to guide researchers and drug development professionals on the potential activities and mechanisms of this compound, which require further experimental validation.

Introduction

Tigogenin is a steroidal sapogenin found in various plants and serves as a precursor in the synthesis of steroidal drugs. While tigogenin and its derivatives have been the subject of research for their potential pharmacological activities, this compound remains largely unexplored. This technical guide aims to consolidate the existing knowledge on related compounds to build a comprehensive overview of the potential biological activities of this compound, focusing on its anti-cancer, immunomodulatory, and cell differentiation effects.

Potential Anti-Cancer Activity of this compound

The anti-proliferative and pro-apoptotic effects of tigogenin derivatives suggest that this compound could be a promising candidate for cancer research.

Anti-proliferative Effects

Studies on various derivatives of tigogenin have demonstrated significant anti-proliferative activity against a range of cancer cell lines. A notable study synthesized a series of tigogenin (TGG) derivatives and evaluated their in vitro anti-proliferative profile against breast cancer (MCF-7, MDA-MB-231), prostate cancer (PC-3), and human umbilical vein endothelial cells (HUVEC). An l-serine (B559523) derivative of TGG, in particular, showed a potent inhibitory effect on the MCF-7 cell line.[1]

Table 1: Anti-proliferative Activity of Tigogenin Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

| l-serine derivative of TGG | MCF-7 | 1.5 | [1] |

Induction of Apoptosis

The anti-cancer activity of tigogenin derivatives is often linked to the induction of apoptosis. The l-serine derivative of TGG was found to induce apoptosis in MCF-7 cells by activating caspase-3/7.[1] This suggests a potential mechanism of action for this compound, should it exhibit similar pro-apoptotic properties. Apoptosis induction is a critical endpoint in cancer therapy, and the involvement of caspases points towards a programmed cell death pathway.

A proposed pathway for apoptosis induction by a tigogenin derivative is illustrated below.

Caption: Proposed mechanism of apoptosis induction by a tigogenin derivative.

Effects on Cell Differentiation

Tigogenin has been shown to influence the differentiation of bone marrow stromal cells (BMSCs), suggesting a role in tissue homeostasis and regenerative medicine.

Inhibition of Adipogenesis and Promotion of Osteogenesis

Research has demonstrated that tigogenin can modulate the differentiation of BMSCs by steering them away from an adipocytic lineage and towards an osteoblastic lineage.[2] Specifically, tigogenin treatment has been observed to:

-

Inhibit Adipogenesis: Reduce lipid accumulation and decrease the expression of key adipogenic markers such as peroxisome proliferation-activated receptor (PPAR)γ2 and adipocyte fatty acid-binding protein (aP2).[2]

-

Promote Osteogenesis: Increase alkaline phosphatase (ALP) activity and the expression of osteoblastic markers like Cbfa1, collagen type I, and osteocalcin.

This dual activity suggests that this compound could have therapeutic potential in metabolic bone diseases like osteoporosis.

Involvement of the p38 MAPK Signaling Pathway

The pro-osteogenic effect of tigogenin is reported to be mediated through the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The use of a p38 MAPK inhibitor, SB-203580, was found to antagonize the tigogenin-promoted osteogenesis, confirming the pathway's involvement.

Caption: Signaling pathway of Tigogenin in bone marrow stromal cells.

Potential Immunomodulatory Effects

Derivatives of tigogenin have been shown to possess immunomodulatory properties. Certain synthesized analogues do not induce the expression of pro-inflammatory cytokines in THP-1 cells after lipopolysaccharide (LPS) stimulation. Furthermore, they have been found to stimulate the expression of the anti-inflammatory cytokine IL-10, with an effect stronger than that of diosgenin (B1670711) itself. This suggests that this compound could potentially exhibit anti-inflammatory and immunomodulatory activities.

The Role of the Acetate Moiety

The acetate component of this compound is a biologically active short-chain fatty acid with diverse roles in cellular metabolism and signaling.

-

Metabolic Fuel: Acetate can be converted to acetyl-CoA and serve as a carbon source for the tricarboxylic acid (TCA) cycle and lipid synthesis, particularly in cancer cells.

-

Immune Modulation: Microbiota-derived acetate can activate intestinal innate immunity. It has also been shown to promote the differentiation of IL-10-producing regulatory B cells (B10 cells), which have anti-inflammatory effects.

-

Signaling Pathways: Acetate can activate the mTOR signaling pathway, which is involved in lipogenesis.

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound, based on methodologies reported for related compounds.

In Vitro Anti-proliferative Activity (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).

Caption: Experimental workflow for assessing cytotoxicity and apoptosis.

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, the available data on tigogenin and its other derivatives provide a strong rationale for its investigation as a potential therapeutic agent. The parent molecule, tigogenin, demonstrates promising activities in cancer cell proliferation, apoptosis, and the modulation of cell differentiation. The addition of an acetate group may influence its bioavailability, stability, and potentially its mechanism of action. Future research should focus on the direct evaluation of this compound in various in vitro and in vivo models to elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide on the Core Mechanism of Action of Tigogenin Acetate

Executive Summary: Tigogenin (B51453) acetate (B1210297) is a steroidal sapogenin derivative with emerging interest in pharmacological research. While direct studies on tigogenin acetate are limited, research on its parent compound, tigogenin, and other derivatives provides significant insights into its potential mechanisms of action. This guide synthesizes the available data, focusing on the anticancer and immunomodulatory activities of tigogenin and its analogues. The primary anticancer mechanism appears to be the induction of apoptosis, mediated through the activation of executioner caspases. Immunomodulatory effects are characterized by the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. This document details the proposed signaling pathways, summarizes key quantitative data, and provides comprehensive experimental protocols relevant to the study of this class of compounds.

Introduction

Tigogenin is a natural steroidal sapogenin found in various plants.[1][2] It serves as a precursor in the synthesis of various steroid drugs.[1] this compound is an acetylated form of tigogenin, and while it is commercially available for research purposes, comprehensive studies detailing its specific mechanism of action are not abundant in current literature.[3] Therefore, this guide primarily discusses the established biological activities and mechanisms of tigogenin and its closely related derivatives, which are expected to share fundamental pathways with this compound. The addition of an acetate group may influence properties such as cell permeability and metabolic stability, potentially altering its potency or pharmacokinetic profile.

The primary areas of pharmacological interest for tigogenin derivatives include their anti-tumor and immunomodulating activities.[3] Studies have demonstrated that modifications at the C3-oxygen position of the steroid skeleton can yield compounds with significant biological effects.[3]

Core Mechanisms of Action

The most prominent anticancer mechanism attributed to tigogenin derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[3] This process is crucial for eliminating malignant cells without inducing an inflammatory response.

A study on a series of novel diosgenin (B1670711) and tigogenin derivatives revealed that an L-serine derivative of tigogenin induced apoptosis in MCF-7 breast cancer cells by activating caspase-3/7.[3] Caspases are a family of cysteine proteases that play a central role as executioners in the apoptotic pathway.[4][5] The activation of effector caspases like caspase-3 and caspase-7 is a hallmark of apoptosis, leading to the cleavage of key cellular proteins and ultimately, cell death.[6][7]

The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases.[7][8] The intrinsic pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria.[8][9] The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8.[8] The activation of caspase-3/7 by a tigogenin derivative suggests it engages this core apoptotic machinery.[3]

References

- 1. Tigogenin | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anti-tumour, immunomodulating activity of diosgenin and tigogenin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. mdpi.com [mdpi.com]

- 9. The triggering of apoptosis in macrophages by pristine graphene through the MAPK and TGF-beta signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Abundance of Tigogenin: A Technical Guide for Researchers

An In-depth Exploration of the Botanical Sources, Quantification, and Biosynthesis of a Promising Steroidal Sapogenin

Introduction

Tigogenin (B51453), a naturally occurring steroidal sapogenin, has garnered significant attention within the scientific community, particularly among researchers in drug discovery and development. Its diverse biological activities, including potential anti-inflammatory, anti-cancer, and bone-protective effects, underscore its therapeutic promise. This technical guide provides a comprehensive overview of the natural occurrence of tigogenin in the plant kingdom, detailing quantitative data, experimental protocols for its extraction and analysis, and an exploration of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the exploration and utilization of natural products for pharmaceutical applications.

Natural Occurrence of Tigogenin in Plants

Tigogenin is found in a variety of plant species, often as a glycoside (saponin) from which the aglycone (tigogenin) can be liberated through hydrolysis. The primary plant families known to contain tigogenin include Agavaceae, Fabaceae, and Costaceae. The concentration of tigogenin can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time.

Quantitative Data on Tigogenin Content

The following tables summarize the quantitative data on tigogenin content in various plant species as reported in the scientific literature. These values provide a comparative basis for selecting botanical sources for tigogenin extraction.

Table 1: Tigogenin Content in Agave Species

| Plant Species | Plant Part | Tigogenin Content | Analytical Method | Reference |

| Agave sisalana | Leaves & Juice | ~10% of total sapogenins | Gas-Liquid Chromatography (GLC) | [1] |

| Agave americana | Leaves | Qualitative Presence Confirmed | TLC, HPLC | [2][3] |

| Agave angustifolia | Leaves | ~550 mg/g of methanolic extract (as tigogenin aglycone saponins) | GC-FID | [4] |

| Agave cupreata | Leaves | Detected | GC-FID | [5] |

| Agave potatorum | Leaves | Detected | GC-FID |

Table 2: Tigogenin Content in Other Plant Species

| Plant Species | Plant Part | Tigogenin Content | Analytical Method | Reference |

| Trigonella foenum-graecum (Fenugreek) | Seeds | Saponins (B1172615) (0.6-1.7% total, yielding tigogenin upon hydrolysis) | General Phytochemical Analysis | |

| Yucca aloifolia | Leaves | Qualitative Presence Confirmed | TLC, HPLC | |

| Costus speciosus | Rhizomes | Qualitative Presence Confirmed | General Phytochemical Analysis | |

| Ipheion uniflorum | - | Reported Presence | Database Entry |

Experimental Protocols

The accurate quantification and isolation of tigogenin from plant matrices rely on robust and validated experimental protocols. This section outlines the key methodologies cited in the literature for the extraction, isolation, and analysis of tigogenin.

Extraction and Isolation of Tigogenin

A general workflow for the extraction and isolation of tigogenin from plant material is presented below. The specific solvents and conditions may be optimized depending on the plant source.

Detailed Steps:

-

Sample Preparation: Plant material (e.g., leaves, rhizomes) is dried at 30-40°C and ground into a coarse powder.

-

Acid Hydrolysis: The powdered material is subjected to acid hydrolysis to cleave the glycosidic bonds and release the aglycone, tigogenin. A common method involves refluxing with 3 mol/L sulfuric acid for several hours.

-

Neutralization: The resulting residue is filtered and neutralized to pH 7.

-

Extraction: The neutralized residue is then extracted with a suitable organic solvent, such as 95% ethanol, via heating reflux.

-

Purification: The crude extract is concentrated and purified using chromatographic techniques. Macroporous resin chromatography is a feasible method for industrial-scale purification. Preparative Thin Layer Chromatography (TLC) can also be employed for smaller-scale isolation.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the identification and quantification of tigogenin.

-

Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with 100% Methanol.

-

Flow Rate: 1.0 ml/min (Note: One study reported a high flow rate of 10 ml/min, which may be a typographical error and should be optimized)

-

Detection: UV detector at 254 nm.

-

Injection Volume: 2 µl (of a 1 mg/ml solution).

-

Column Temperature: Ambient.

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful tool for tigogenin analysis. Derivatization is typically required to increase the volatility of the analyte.

-

Derivatization: Acetylation of the tigogenin is necessary prior to GLC analysis to prevent degradation in the system.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injector and Detector Temperatures: Optimized for the derivatized compound.

-

Oven Temperature Program: A temperature gradient is used to ensure proper separation.

Biosynthesis of Tigogenin

Tigogenin, as a steroidal sapogenin, is synthesized in plants through the isoprenoid pathway, specifically originating from cholesterol. The biosynthesis can be broadly divided into three stages: the formation of the isoprene (B109036) precursor, the synthesis of cholesterol, and the subsequent modifications leading to the tigogenin skeleton.

The biosynthesis of steroidal saponins involves key enzyme families such as oxidosqualene cyclases, cytochrome P450 monooxygenases (CYP450s), and UDP-dependent glycosyltransferases (UGTs). While the general pathway is understood, the specific enzymes catalyzing the conversion of cholesterol to diosgenin (B1670711) and subsequently to other steroidal sapogenins like tigogenin are still under investigation.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the direct involvement of tigogenin in signaling pathways within the plants that produce it. Research has predominantly focused on the pharmacological effects and mechanisms of action of tigogenin in animal and human cell models, exploring pathways related to inflammation, cancer, and bone metabolism. Further investigation is required to elucidate the endogenous role and signaling cascades of tigogenin in its native botanical sources.

Conclusion

Tigogenin represents a valuable natural product with significant potential for pharmaceutical development. This guide has provided a consolidated overview of its natural occurrence, with quantitative data highlighting key plant sources such as various Agave species. The detailed experimental protocols for extraction and analysis offer a practical framework for researchers. While the biosynthetic pathway is broadly understood to originate from cholesterol, further research is needed to identify the specific enzymatic steps involved. The absence of information on its role in plant signaling pathways presents an open avenue for future investigation. This comprehensive resource aims to facilitate and accelerate further research into this promising steroidal sapogenin.

References

- 1. A quantitative gas-liquid chromatographic method for the estimation of hecogenin and tigogenin in the leaves, juice and sapogenin concentrates of Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. comparative-study-of-steroidal-sapogenins-content-in-leaves-of-five-agave-species - Ask this paper | Bohrium [bohrium.com]

A Comparative Analysis of the Biological Effects of Tigogenin and Tigogenin Acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigogenin (B51453), a steroidal sapogenin, has garnered significant interest in the scientific community for its diverse biological activities. This guide provides a comprehensive overview of the known biological effects of tigogenin, with a comparative perspective on its acetylated form, tigogenin acetate (B1210297). While research has predominantly focused on the parent compound, this paper synthesizes the available data to offer a detailed comparison for researchers and drug development professionals. The core of this guide focuses on the osteogenic, anti-inflammatory, and cytotoxic properties of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.

Introduction

Tigogenin is a naturally occurring steroidal sapogenin found in various plants. It serves as a crucial precursor in the synthesis of steroidal drugs.[1] Beyond its role as a synthetic intermediate, tigogenin itself exhibits a range of biological effects, including the promotion of bone formation, inhibition of adipogenesis, and anti-inflammatory and antifungal properties.[2][3] The addition of an acetate group to form tigogenin acetate may alter its physicochemical properties, potentially influencing its absorption, distribution, metabolism, and ultimately, its biological efficacy. This guide aims to delineate the known biological landscape of both tigogenin and its acetate derivative.

Osteogenic and Adipogenic Effects

Tigogenin's Role in Bone Formation and Adipocyte Differentiation

Tigogenin has demonstrated a significant impact on the differentiation of mouse bone marrow stromal cells (BMSCs). It promotes a lineage shift towards osteoblasts while inhibiting differentiation into adipocytes.[2] This dual activity makes it a compound of interest for osteoporosis research.

Key Findings:

-

Promotes Osteoblast Differentiation: Tigogenin enhances the proliferation of BMSCs and significantly increases the activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation.[2] It also upregulates the expression of crucial osteogenic transcription factors and proteins, including Cbfa1, collagen type I (COL I), and osteocalcin (B1147995) (OCN).

-

Enhances Mineralization: Treatment with tigogenin leads to a concentration-dependent increase in matrix calcium deposition in BMSCs.

-

Inhibits Adipocyte Differentiation: Tigogenin reduces lipid accumulation and the secretion of visfatin, an adipokine. It also downregulates the expression of peroxisome proliferator-activated receptor gamma (PPARγ) and adipocyte fatty acid-binding protein (aP2), key regulators of adipogenesis.

This compound: An Unexplored Frontier

Currently, there is a notable absence of specific studies detailing the osteogenic or adipogenic effects of this compound in the published scientific literature. It is plausible that the addition of the acetate group could influence its cellular uptake and subsequent activity, but further research is required to substantiate this hypothesis.

Quantitative Data: Osteogenic and Adipogenic Effects of Tigogenin

| Compound | Biological Effect | Cell Line | Concentration | Result | Reference |

| Tigogenin | Increased Matrix Calcium Deposition | Mouse Bone Marrow Stromal Cells | 30 µM | Significant Increase | |

| 90 µM | Significant Increase | ||||

| Inhibition of Adipogenesis | Mouse Bone Marrow Stromal Cells | Not Specified | Reduction in lipid accumulation and visfatin secretion | ||

| Upregulation of Osteoblast Markers (ALP, Cbfa1, COL I, OCN) | Mouse Bone Marrow Stromal Cells | Not Specified | Significant Elevation |

Anti-inflammatory and Antifungal Activity

Tigogenin's Modulatory Role in Inflammation and Fungal Growth

Tigogenin has shown potential as an anti-inflammatory and antifungal agent.

Key Findings:

-

Anti-inflammatory Activity: Tigogenin inhibits carrageenan-induced paw edema in rats, demonstrating in vivo anti-inflammatory effects.

-

Antifungal Activity: It is active against the fungus Aspergillus fumigatus.

This compound: Potential for Enhanced Activity

While direct evidence is lacking for this compound, the acetylation of other natural compounds has been shown to enhance their anti-inflammatory and antifungal properties by improving their bioavailability and cell permeability. Further investigation into the anti-inflammatory and antifungal potential of this compound is warranted.

Quantitative Data: Anti-inflammatory and Antifungal Effects of Tigogenin

| Compound | Biological Effect | Model/Organism | Metric | Value | Reference |

| Tigogenin | Anti-inflammatory | Carrageenan-induced paw edema in rats | Dose | 4.2 µg/kg | |

| Antifungal | Aspergillus fumigatus | MIC₅₀ | 16 µg/mL |

Cytotoxicity

Tigogenin and Its Derivatives

Tigogenin itself exhibits very low antiproliferative activity. However, derivatization has been shown to significantly enhance its cytotoxic potential against cancer cell lines. For instance, an L-serine derivative of tigogenin demonstrated potent activity against the MCF-7 breast cancer cell line.

This compound: Awaiting Evaluation

The cytotoxic profile of this compound has not been specifically reported.

Quantitative Data: Cytotoxicity of a Tigogenin Derivative

| Compound | Cell Line | Metric | Value | Reference |

| L-serine derivative of Tigogenin | MCF-7 (Breast Cancer) | IC₅₀ | 1.5 µM |

Signaling Pathways

Tigogenin's Mechanism of Action in Osteoblast Differentiation

The pro-osteogenic and anti-adipogenic effects of tigogenin in mouse bone marrow stromal cells are mediated, at least in part, through the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the inhibition of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) .

References

The Pharmacological Profile of Tigogenin Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigogenin (B51453) acetate (B1210297) is a steroidal sapogenin, the acetylated form of tigogenin. While research directly focused on tigogenin acetate is limited, the pharmacological profile of its parent compound, tigogenin, has been investigated for various therapeutic applications. This technical guide provides an in-depth overview of the known pharmacological activities of tigogenin and its derivatives, which may serve as a foundational understanding for the potential therapeutic applications of this compound. Tigogenin is recognized as a key intermediate in the synthesis of various semi-synthetic steroids and steroidal drugs.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C29H46O4 | [1] |

| Molecular Weight | 458.67 g/mol | [1] |

| CAS Number | 2530-07-6 | [1] |

| Boiling Point | 527.5 °C at 760 mmHg | [1] |

| Density | 1.11 g/cm³ | |

| Refractive Index | 1.539 |

Pharmacological Activities

The majority of available research focuses on tigogenin, the deacetylated form of this compound. It is plausible that this compound may act as a prodrug, being metabolized to tigogenin in vivo to exert its biological effects. The primary pharmacological activities of tigogenin are centered around its influence on bone metabolism, anti-inflammatory effects, and anti-cancer properties.

Effects on Bone Metabolism: Osteogenesis and Adipogenesis

Tigogenin has demonstrated a significant role in modulating the differentiation of bone marrow stromal cells (BMSCs). It promotes a lineage shift towards osteoblasts and away from adipocytes, suggesting its potential as a therapeutic agent for osteoporosis and related disorders.

Key Findings:

-

Induction of Osteoblastic Differentiation: Tigogenin significantly enhances the proliferation of BMSCs and elevates the activity of alkaline phosphatase (ALP), a key marker of osteoblast activity. It also increases the expression of crucial osteogenic transcription factors and proteins, including Cbfa1, collagen type I (COL I), and osteocalcin (B1147995) (OCN), leading to increased matrix calcium content.

-

Inhibition of Adipocytic Differentiation: Treatment with tigogenin reduces lipid accumulation and the secretion of visfatin in adipogenically induced BMSCs. It also downregulates the expression of peroxisome proliferation-activated receptor gamma 2 (PPARγ2) and adipocyte fatty acid-binding protein (aP2), key regulators of adipogenesis.

Quantitative Data on Tigogenin's Effect on Osteogenesis:

| Parameter | Observation | Concentration | Cell Line | Reference |

| Matrix Calcium Deposition | Increased | 30 and 90 μM | Mouse BMSCs | |

| Cbfa1, Collagen Type I, Osteocalcin mRNA levels | Increased | Concentration-dependent | Mouse BMSCs |

Anti-inflammatory Activity

Tigogenin has been shown to possess anti-inflammatory properties. It can inhibit carrageenan-induced paw edema in rats at a low dose. Furthermore, derivatives of tigogenin have been synthesized that exhibit immunomodulatory effects, such as stimulating the expression of the anti-inflammatory cytokine IL-10.

Quantitative Data on Anti-inflammatory Activity:

| Assay | Effect | Dose/Concentration | Model | Reference |

| Carrageenan-induced paw edema | Inhibition | 4.2 μg/kg | Rats | |

| IL-10 expression | Stimulated by a tigogenin derivative | Not specified | THP-1 cells |

Anti-cancer Activity

Derivatives of tigogenin have shown promising anti-proliferative activity against various cancer cell lines. This suggests that tigogenin and its analogs, potentially including this compound, could serve as scaffolds for the development of novel anti-cancer agents.

Key Findings:

-

An L-serine derivative of tigogenin demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line.

-

The anti-cancer mechanism of this derivative was found to involve the induction of apoptosis through the activation of caspase-3/7.

Quantitative Data on Anti-cancer Activity:

| Compound | Cell Line | IC50 | Reference |

| L-serine derivative of Tigogenin | MCF-7 | 1.5 μM |

Mechanism of Action & Signaling Pathways

The pharmacological effects of tigogenin are mediated through the modulation of specific signaling pathways.

p38 MAPK Pathway in Osteogenesis

The pro-osteogenic effects of tigogenin are, at least in part, mediated by the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. The inhibitor of p38, SB-203580, was shown to antagonize the tigogenin-promoted osteogenesis in BMSCs.

Caption: Tigogenin promotes osteogenesis via the p38 MAPK pathway.

PPARγ Inhibition in Adipogenesis

Tigogenin's inhibitory effect on adipocyte differentiation is associated with the downregulation of PPARγ, a master regulator of adipogenesis.

Caption: Tigogenin inhibits adipogenesis by suppressing PPARγ expression.

Experimental Protocols

In Vitro Osteogenic and Adipogenic Differentiation Assays

-

Cell Culture: Mouse Bone Marrow Stromal Cells (BMSCs) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Osteogenic Induction: To induce osteogenesis, cells are cultured in an osteogenic medium containing dexamethasone, β-glycerophosphate, and ascorbic acid. Tigogenin (or this compound) is added at various concentrations.

-

Alkaline Phosphatase (ALP) Activity Assay: After a specified incubation period, cells are lysed, and ALP activity is measured using a p-nitrophenyl phosphate (B84403) (pNPP) substrate. The absorbance is read at 405 nm.

-

Mineralization Assay (Alizarin Red S Staining): To assess matrix mineralization, cells are fixed and stained with Alizarin Red S solution. The stained calcium deposits are then quantified by destaining and measuring the absorbance of the extracted dye.

-

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from treated cells, and reverse transcription is performed to synthesize cDNA. The expression levels of osteogenic marker genes (e.g., Cbfa1, COL I, OCN) and adipogenic marker genes (e.g., PPARγ2, aP2) are quantified by real-time quantitative PCR using specific primers.

-

Adipogenic Induction: To induce adipogenesis, cells are cultured in an adipogenic medium containing dexamethasone, insulin, and indomethacin.

-

Lipid Accumulation Assay (Oil Red O Staining): Differentiated adipocytes are fixed and stained with Oil Red O to visualize intracellular lipid droplets.

In Vivo Anti-inflammatory Assay

-

Carrageenan-Induced Paw Edema Model: A subcutaneous injection of carrageenan is administered into the hind paw of rats to induce localized inflammation. Tigogenin (or this compound) is administered orally or intraperitoneally prior to carrageenan injection. Paw volume is measured at different time points using a plethysmometer to assess the anti-inflammatory effect.

In Vitro Anti-cancer Assays

-

Cell Viability Assay (MTT or CCK-8): Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates and treated with various concentrations of the test compound. After incubation, a reagent such as MTT or CCK-8 is added, and the absorbance is measured to determine cell viability and calculate the IC50 value.

-

Apoptosis Assay (Annexin V/PI Staining): To detect apoptosis, treated cells are stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry.

-

Caspase Activity Assay: The activity of caspases (e.g., caspase-3/7) in cell lysates is measured using a luminogenic or fluorogenic substrate.

Conclusion and Future Directions

The available evidence strongly suggests that tigogenin possesses significant pharmacological activities, particularly in promoting bone formation, inhibiting adipogenesis, and exerting anti-inflammatory and anti-cancer effects. These activities are mediated, at least in part, through the p38 MAPK and PPARγ signaling pathways.

While these findings provide a strong rationale for the therapeutic potential of tigogenin and its derivatives, there is a clear need for further research specifically on This compound . Future studies should aim to:

-

Directly compare the pharmacological profile of this compound with that of tigogenin to understand the influence of the acetate group on activity and pharmacokinetics.

-

Elucidate the metabolic fate of this compound in vivo to determine if it acts as a prodrug for tigogenin.

-

Conduct comprehensive preclinical studies on this compound to evaluate its efficacy and safety in relevant animal models of osteoporosis, inflammation, and cancer.

-

Develop and validate detailed experimental protocols for the analysis of this compound.

This in-depth technical guide, based on the current understanding of tigogenin, provides a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this compound.

References

In Silico ADME Prediction for Tigogenin Acetate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tigogenin (B51453) acetate (B1210297), a steroidal sapogenin, presents a scaffold of interest for drug discovery programs. Early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for evaluating its potential as a drug candidate. This technical guide provides a comprehensive overview of the in silico predicted ADME profile of tigogenin acetate, alongside detailed methodologies for key in vitro ADME assays. The in silico predictions are based on established computational models, offering a rapid and cost-effective initial screening. For the purpose of this guide, in silico data for the closely related parent compound, tigogenin, is utilized as a reliable proxy for this compound, given their high structural similarity. This document aims to equip researchers with the necessary information to make informed decisions in the early stages of drug development involving this and similar natural products.

Introduction

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic properties. In silico ADME prediction tools have emerged as indispensable assets in modern drug discovery, enabling the early identification of potential liabilities and guiding the selection of promising candidates.[1][2][3] This guide focuses on the in silico ADME characterization of this compound, a derivative of the naturally occurring steroidal sapogenin, tigogenin. By leveraging computational models, we can estimate key physicochemical and pharmacokinetic parameters that govern the compound's behavior in the body. Furthermore, this guide outlines the standard experimental protocols for in vitro assays that can be employed to validate these in silico findings.

In Silico ADME Prediction Workflow

The in silico assessment of this compound's ADME properties follows a structured workflow. This process begins with the acquisition of the compound's chemical structure, typically in SMILES format, which serves as the input for various predictive models. These models, often employing graph-based signatures and machine learning algorithms, then calculate a wide range of physicochemical, pharmacokinetic, and toxicological parameters.[1][3]

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. Key parameters such as molecular weight, lipophilicity (logP), and water solubility play a crucial role in absorption and distribution. Drug-likeness models, like Lipinski's Rule of Five, provide a qualitative assessment of the potential for a compound to be an orally active drug.

Table 1: Predicted Physicochemical Properties of this compound (proxy: Tigogenin)

| Parameter | Predicted Value | Reference Range for Oral Drugs |

| Molecular Formula | C29H46O4 | - |

| Molecular Weight | 458.67 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 5.33 | ≤ 5 |

| Water Solubility (LogS) | -7.1 | > -6 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Topological Polar Surface Area (TPSA) | 38.69 Ų | 20-130 Ų |

| Rotatable Bonds | 0 | ≤ 9 |

Data sourced from available in silico predictions for tigogenin.

Predicted ADME Profile

The following tables summarize the predicted ADME properties of this compound, based on data for tigogenin. These predictions offer insights into how the compound is likely to be absorbed, distributed, metabolized, and excreted by the body.

Absorption

Intestinal absorption is a key factor for orally administered drugs. Parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) are commonly used to predict this.

Table 2: Predicted Absorption Properties

| Parameter | Predicted Value | Interpretation |

| Caco-2 Permeability (log Papp) | - | - |

| Human Intestinal Absorption (% HIA) | - | - |

| P-glycoprotein Substrate | - | Yes/No |

Distribution

Once absorbed, a drug's distribution to various tissues is influenced by its ability to cross biological membranes and bind to plasma proteins.

Table 3: Predicted Distribution Properties

| Parameter | Predicted Value | Interpretation |

| Blood-Brain Barrier (BBB) Permeability (logBB) | - | Permeable/Impermeable |

| Plasma Protein Binding (%) | - | High/Low |

Metabolism

Metabolism, primarily in the liver by cytochrome P450 (CYP) enzymes, is a major route of drug elimination. Predicting interactions with CYP isoforms is crucial to avoid drug-drug interactions.

Table 4: Predicted Metabolism Properties

| Parameter | Prediction | Interpretation |

| CYP1A2 Inhibitor | No | Low risk of interaction |

| CYP2C19 Inhibitor | No | Low risk of interaction |

| CYP2C9 Inhibitor | Yes | Potential for interaction |

| CYP2D6 Inhibitor | Yes | Potential for interaction |

| CYP3A4 Inhibitor | No | Low risk of interaction |

Predictions based on SwissADME data for tigogenin.

Excretion

Excretion is the final step in the removal of a drug and its metabolites from the body.

Table 5: Predicted Excretion Properties

| Parameter | Predicted Value | Unit |

| Total Clearance | - | log ml/min/kg |

| Renal OCT2 Substrate | - | Yes/No |

Experimental Protocols for In Vitro ADME Assays

To validate the in silico predictions and provide more definitive data, a series of in vitro ADME assays are recommended. The following sections detail the methodologies for key experiments.

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of human intestinal permeability. It utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium. For lipophilic compounds like this compound, modifications to the standard protocol may be necessary to improve mass balance.

Protocol:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and monolayer formation.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

-

Assay Procedure:

-

The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The test compound (this compound) is added to the apical (A) or basolateral (B) chamber to assess bidirectional permeability (A-to-B and B-to-A).

-

To enhance the solubility and recovery of lipophilic compounds, human plasma can be used as the assay medium in both chambers.

-

Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).

-

The concentration of this compound in the samples is quantified by LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound.

-

The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to identify potential active transport.

-

Metabolic Stability Assay using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.

Protocol:

-

Reagents: Pooled human liver microsomes, NADPH regenerating system (or NADPH), and the test compound (this compound).

-

Incubation:

-

This compound is incubated with liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C.

-

The reaction is initiated by the addition of the NADPH regenerating system.

-

A control incubation without the NADPH regenerating system is run in parallel to account for non-enzymatic degradation.

-

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

-

Data Analysis:

-

The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

-

The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear portion of the curve represents the elimination rate constant (k).

-

The in vitro half-life (t1/2) is calculated as 0.693/k.

-

The intrinsic clearance (Clint) is calculated based on the t1/2 and the incubation conditions.

-

Plasma Protein Binding Assay using Equilibrium Dialysis

This assay determines the fraction of a drug that binds to plasma proteins, which is a critical parameter as only the unbound drug is pharmacologically active. Rapid Equilibrium Dialysis (RED) is a common and reliable method.

Protocol:

-

Apparatus: A 96-well RED plate with dialysis membrane inserts (typically with a molecular weight cutoff of 8-12 kDa).

-

Procedure:

-

The dialysis membrane is pre-soaked according to the manufacturer's instructions.

-

Human plasma is spiked with this compound at a known concentration.

-

The plasma-drug mixture is added to one chamber of the dialysis insert, and dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.

-

The plate is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

-

-

Sampling: After incubation, equal aliquots are taken from both the plasma and buffer chambers.

-

Analysis: The concentration of this compound in both the plasma and buffer samples is determined by LC-MS/MS. To ensure accurate quantification, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to create a matched matrix for analysis.

-

Data Analysis: The percentage of unbound drug is calculated as:

-

% Unbound = (Concentration in buffer chamber / Concentration in plasma chamber) * 100

-

The percentage of plasma protein binding is then calculated as 100 - % Unbound.

-

Conclusion

This technical guide provides a foundational in silico ADME profile for this compound, leveraging predictive models to offer early insights into its pharmacokinetic properties. The presented data, using tigogenin as a proxy, suggests that while this compound has some favorable drug-like characteristics, its high lipophilicity and potential for CYP enzyme inhibition warrant further experimental investigation. The detailed protocols for key in vitro ADME assays—Caco-2 permeability, metabolic stability, and plasma protein binding—provide a clear path for the experimental validation and refinement of these computational predictions. By integrating in silico and in vitro approaches, researchers can build a comprehensive understanding of the ADME profile of this compound, facilitating a more efficient and informed drug development process.

References

- 1. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. [PDF] pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Semantic Scholar [semanticscholar.org]

The Strategic Application of Tigogenin Acetate in Modern Steroid Drug Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tigogenin (B51453), a naturally occurring steroidal sapogenin, serves as a critical starting material in the semi-synthesis of a wide array of therapeutic steroid drugs. Its conversion to the pivotal intermediate, 16-dehydropregnenolone (B108158) acetate (B1210297) (16-DPA), via the Marker degradation pathway, is a cornerstone of industrial steroid production. This technical guide provides a comprehensive overview of the synthesis of steroid drugs from tigogenin acetate, detailing the experimental protocols, quantitative data, and the underlying biochemical pathways. The information presented herein is intended to equip researchers and drug development professionals with the detailed knowledge required to effectively utilize this compound in the synthesis of high-value steroidal active pharmaceutical ingredients (APIs).

Introduction to Tigogenin as a Steroid Precursor

Tigogenin is a C27 steroidal sapogenin characterized by a spiroketal side chain. It is structurally similar to diosgenin (B1670711), another key precursor in the steroid industry. The presence of the spiroketal functional group makes tigogenin an ideal candidate for the Marker degradation, a chemical process that cleaves the side chain to yield a 21-carbon steroid nucleus, which is the foundational structure for corticosteroids, sex hormones, and other therapeutic steroids. The acetate form, this compound, is often used to protect the 3-hydroxyl group during the initial stages of the synthesis.

The Core Synthesis Pathway: Marker Degradation of this compound

The conversion of this compound to 16-dehydropregnenolone acetate (16-DPA) is a three-step process known as the Marker degradation. This pathway is a foundational process in the steroid pharmaceutical industry for the production of cortisone, progesterone (B1679170), and other vital hormones from plant-derived steroids.[1]

Step 1: Acetolysis (Isomerization)

The initial step involves the acid-catalyzed opening of the spiroketal ring of this compound to form a furostenol derivative, commonly referred to as pseudo-tigogenin diacetate. This reaction is typically carried out at elevated temperatures using acetic anhydride (B1165640).

Step 2: Oxidation

The double bond in the furostenol intermediate is then oxidatively cleaved. Chromium trioxide (CrO₃) is a classical oxidizing agent for this step, although greener alternatives are being explored to minimize environmental impact.[2][3] This step yields a ketone-ester intermediate.

Step 3: Hydrolysis and Elimination

The final step involves the hydrolysis of the ester group and subsequent elimination to form the conjugated double bond in the D-ring of the steroid nucleus, yielding the final product, 16-DPA. This is often achieved by refluxing the intermediate in an acidic solvent like acetic acid.[4]

Quantitative Data on Synthesis Intermediates

The efficiency of each step in the Marker degradation is critical for the overall yield of 16-DPA. The following table summarizes typical yields and reaction conditions for the analogous conversion of diosgenin, which are expected to be very similar for tigogenin.

| Step | Intermediate | Key Reagents | Typical Yield | Reference |

| Acetylation | This compound | Acetic Anhydride, Pyridine | ~98% | [5] |

| Acetolysis | Pseudo-tigogenin Diacetate | Acetic Anhydride, High Temperature | 91% | |

| Oxidation | Diosone Intermediate | Chromium Trioxide, Acetic Acid | 70-75% | |

| Hydrolysis/Elimination | 16-Dehydropregnenolone Acetate (16-DPA) | Acetic Acid | >60% (overall) |

Detailed Experimental Protocols

The following protocols are based on the well-established procedures for the Marker degradation of diosgenin and are adaptable for this compound.

Protocol for the Acetylation of Tigogenin

-

Dissolution: Dissolve tigogenin in pyridine.

-

Acetylation: Add acetic anhydride to the solution.

-

Reaction: Stir the mixture at room temperature.

-

Work-up: Pour the reaction mixture into ice water and collect the precipitated this compound by filtration.

-

Purification: Recrystallize the product from a suitable solvent like ethanol (B145695).

Protocol for the Marker Degradation of this compound to 16-DPA

Step 1: Acetolysis of this compound

-

Reaction Setup: In a pressure reactor, combine this compound, acetic anhydride, and a high-boiling hydrocarbon solvent (e.g., xylene).

-

Heating: Heat the mixture to approximately 200°C, allowing pressure to build to 5-6 kg/cm ².

-

Reaction Time: Maintain the reaction at this temperature for a specified period.

-

Isolation: After cooling, remove the solvent under reduced pressure. The resulting solid is pseudo-tigogenin diacetate.

-

Purification: The crude product can be purified by crystallization from acetone.

Step 2: Oxidation of Pseudo-tigogenin Diacetate

-

Preparation of Oxidant: Prepare a solution of chromium trioxide (CrO₃) in water and glacial acetic acid, and pre-cool it to 0-5°C.

-

Reaction Mixture: Dissolve the pseudo-tigogenin diacetate from Step 1 in a mixture of dichloroethane, glacial acetic acid, and water. Cool this mixture to 0-5°C.

-

Oxidation: Slowly add the pre-cooled oxidant solution to the reaction mixture, maintaining the temperature below 7°C.

-

Reaction Time: Stir the mixture at a controlled temperature for approximately 25 minutes after the addition is complete.

-

Work-up: Quench the reaction and extract the product into an organic solvent.

Step 3: Hydrolytic Degradation to 16-DPA

-

Reaction: Reflux the crude product from Step 2 directly in glacial acetic acid for 2 hours.

-

Isolation: After the reaction is complete, recover the acetic acid by distillation under reduced pressure.

-

Purification: Wash the residue with cold water and then extract with petroleum ether. The crude 16-DPA can be further purified by recrystallization from a suitable solvent system (e.g., ethanol or acetone).

Synthesis of Progesterone from 16-DPA

16-DPA is a versatile intermediate that can be converted into various steroid hormones. The synthesis of progesterone is a common downstream application.

Protocol for the Synthesis of Progesterone from 16-DPA

-

Catalytic Hydrogenation: The double bond at the 16-position of 16-DPA is selectively hydrogenated using a catalyst such as palladium on carbon.

-

Hydrolysis: The acetate group at the 3-position is hydrolyzed to a hydroxyl group.

-

Oppenauer Oxidation: The 3-hydroxyl group is oxidized to a ketone, and the double bond at the 5-position is isomerized to the 4-position to yield progesterone.

Logical Workflow for Steroid Synthesis from Tigogenin

The overall process from the raw material to a final steroid drug can be visualized as a multi-step workflow.

Figure 1: Overall workflow for the synthesis of progesterone and hydrocortisone from tigogenin.

Biological Signaling Pathways Modulated by Tigogenin and Derivatives

Recent research has indicated that tigogenin and its derivatives possess biological activities, including anti-inflammatory and anti-cancer effects. These activities are mediated through the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Tigogenin has been suggested to exert anti-inflammatory effects by inhibiting this pathway.

Figure 2: Tigogenin's inhibitory effect on the NF-κB signaling pathway.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death. The Bcl-2 family of proteins plays a critical role in regulating the intrinsic pathway by controlling mitochondrial outer membrane permeabilization. Tigogenin derivatives have been shown to induce apoptosis in cancer cells, suggesting their potential as anti-cancer agents.

Figure 3: Proposed mechanism of apoptosis induction by tigogenin derivatives.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide range of steroid drugs. The Marker degradation provides a robust and scalable pathway to the key intermediate, 16-DPA, from which numerous therapeutic steroids can be derived. A thorough understanding of the experimental protocols, quantitative aspects of the synthesis, and the biological activities of tigogenin and its derivatives is essential for researchers and professionals in the field of steroid drug development. The information provided in this guide serves as a comprehensive resource to support the continued innovation and application of tigogenin-based steroid synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Tigogenin Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tigogenin (B51453) acetate (B1210297) from tigogenin via acetylation, followed by a comprehensive purification procedure. The methods outlined are based on established chemical principles for steroid modification and purification.

Introduction

Tigogenin is a naturally occurring steroidal sapogenin found in various plants. Its acetylated form, tigogenin acetate, serves as a crucial intermediate in the synthesis of various steroidal drugs and is a valuable compound for structure-activity relationship studies in drug discovery. The acetylation of the hydroxyl group at the C-3 position of tigogenin enhances its lipophilicity and can be a key step in the elaboration of the steroid core. This protocol details a standard laboratory procedure for this transformation.

Physicochemical Properties

A summary of the key physicochemical properties for the starting material and the final product is provided below for easy reference.

| Property | Tigogenin | This compound |

| Molecular Formula | C₂₇H₄₄O₃ | C₂₉H₄₆O₄ |

| Molecular Weight | 416.6 g/mol | 458.67 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| CAS Number | 77-60-1 | 2530-07-6 |

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes the acetylation of tigogenin using acetic anhydride (B1165640) and pyridine (B92270). Pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct.

Materials:

-

Tigogenin

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve tigogenin (1.0 equivalent) in anhydrous pyridine (5-10 mL per gram of tigogenin) under a nitrogen or argon atmosphere. Stir the mixture until the tigogenin is completely dissolved.

-

Addition of Acetic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by TLC. To do this, take a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., DCM), and spot it on a TLC plate alongside a spot of the starting tigogenin. Develop the plate in an appropriate solvent system (e.g., hexane (B92381):ethyl acetate 7:3). The reaction is complete when the starting material spot is no longer visible.

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully add methanol to quench the excess acetic anhydride.

-

Work-up:

-

Remove the pyridine by co-evaporation with toluene under reduced pressure using a rotary evaporator. Repeat this process 2-3 times to ensure all pyridine is removed.

-

Dissolve the residue in dichloromethane or ethyl acetate. .

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Part 2: Purification of this compound

The crude product can be purified by recrystallization or column chromatography. Recrystallization is often effective for removing minor impurities, especially if the crude product is relatively clean.

Protocol 2a: Purification by Recrystallization

Materials:

-

Crude this compound

-

Methanol or Ethanol (B145695)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Selection: Based on patent literature for separating steroidal acetates, a polar solvent is suitable for crystallizing this compound[1]. Methanol or ethanol are good starting points.

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of hot methanol to the crude this compound to dissolve it completely.

-

Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in a refrigerator or ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold methanol to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to obtain pure this compound.

Protocol 2b: Purification by Column Chromatography

If recrystallization does not yield a pure product, flash column chromatography is a more rigorous purification method.

Materials:

-

Crude this compound

-

Silica (B1680970) Gel (for flash chromatography)

-

Hexane

-

Ethyl Acetate

-

Glass column

-

Collection tubes

Procedure:

-

Column Packing: Pack a glass column with silica gel using a slurry method with hexane.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

-

Elution: Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15, etc.).

-

Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

-

Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to yield the purified product.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Tigogenin Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the mass spectrometry fragmentation pattern of tigogenin (B51453) acetate (B1210297), a steroidal sapogenin derivative. Understanding the fragmentation behavior of such compounds is crucial for their identification and structural elucidation in various research and development settings, including natural product chemistry and drug discovery. This application note outlines a proposed fragmentation pathway based on established principles of mass spectrometry and provides detailed experimental protocols for analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Tigogenin is a naturally occurring steroidal sapogenin found in various plants. Its acetylated form, tigogenin acetate, is often studied for its potential biological activities. Mass spectrometry is a powerful analytical technique for the structural characterization of these molecules. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed ionization techniques that induce fragmentation of the parent molecule. The resulting fragment ions provide valuable information about the compound's structure, including its steroidal backbone and substituent groups. This note focuses on the characteristic fragmentation of this compound, highlighting the neutral loss of the acetate group and the subsequent fragmentation of the tigogenin core.

Predicted Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound in a mass spectrometer is expected to proceed through several key pathways. The initial event is the ionization of the molecule to form a molecular ion [M]+• (in EI-MS) or a protonated molecule [M+H]+ (in ESI-MS). The primary fragmentation event is the loss of the acetyl group from the C-3 position.

Key Fragmentation Steps:

-